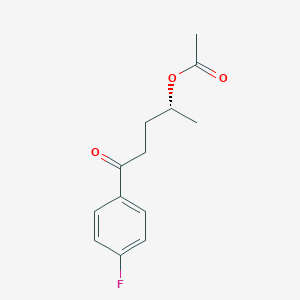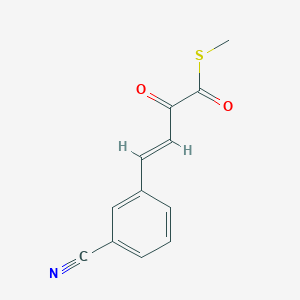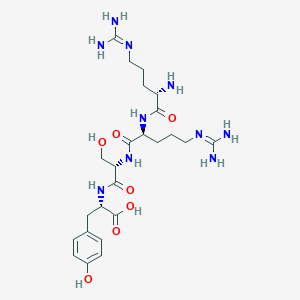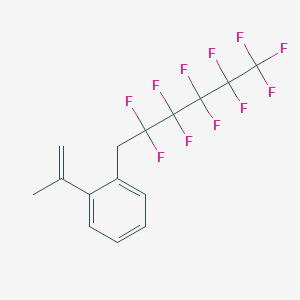![molecular formula C13H24N2O2 B12533967 2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one CAS No. 686776-62-5](/img/structure/B12533967.png)
2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one is a synthetic organic compound that features a piperazine ring substituted with an oxolane group and a dimethylpropanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one typically involves the reaction of 2,2-dimethylpropan-1-one with 4-(oxolan-2-yl)piperazine under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Industrial production methods often incorporate advanced techniques such as automated reactors and real-time monitoring to ensure consistent quality and safety.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: The piperazine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-1-pyridin-2-yl-propan-1-one: Shares the dimethylpropanone moiety but differs in the substituent on the piperazine ring.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Contains a piperazine ring but has a different core structure.
2-(piperazin-1-yl)ethan-1-ol: Features a piperazine ring with an ethan-1-ol group.
Uniqueness
2,2-Dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one is unique due to its combination of a piperazine ring with an oxolane group and a dimethylpropanone moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
686776-62-5 |
|---|---|
Fórmula molecular |
C13H24N2O2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
2,2-dimethyl-1-[4-(oxolan-2-yl)piperazin-1-yl]propan-1-one |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)12(16)15-8-6-14(7-9-15)11-5-4-10-17-11/h11H,4-10H2,1-3H3 |
Clave InChI |
BOUBAJQFLJEEEG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=O)N1CCN(CC1)C2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-Cyclohexylethyl)amino]-2-nitrobenzonitrile](/img/structure/B12533892.png)





![2-[3-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)prop-2-en-1-yl]phenol](/img/structure/B12533937.png)

![Methyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-5-[[4-[(4,6-dichloro-1,3,5-triazin-2-yl)oxy]-3-methoxycarbonylphenyl]methyl]benzoate](/img/structure/B12533950.png)

![4-[5-(4-Hydroxyphenyl)-3-oxopenta-1,4-dien-1-yl]benzoic acid](/img/structure/B12533963.png)
![5-Chloro-2-[4-(methanesulfonyl)phenyl]-3-(pyridin-3-yl)-4H-pyran-4-one](/img/structure/B12533971.png)
![3-Oxo-4-(3-{4-[(E)-phenyldiazenyl]phenyl}triazan-1-ylidene)cyclohexa-1,5-diene-1-sulfonamide](/img/structure/B12533977.png)
